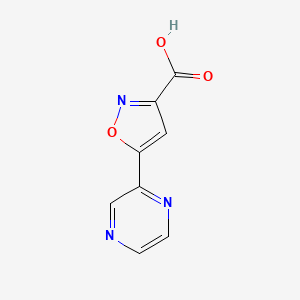

5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyrazin-2-yl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8(13)5-3-7(14-11-5)6-4-9-1-2-10-6/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEIAXHZEBTDSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255749 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-55-3 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid

CAS: 1375064-55-3 Formula: C₈H₅N₃O₃ Molecular Weight: 191.14 g/mol [1]

Executive Summary

5-(2-Pyrazinyl)isoxazole-3-carboxylic acid (CAS 1375064-55-3) represents a high-value heteroaromatic scaffold in modern medicinal chemistry. It functions as a bi-heterocyclic hybrid , merging the electron-deficient pyrazine ring—a proven pharmacophore in kinase inhibitors and antimycobacterials—with the isoxazole-3-carboxylic acid moiety, a classic bioisostere for glutamate and a privileged fragment for fragment-based drug discovery (FBDD). This guide outlines the synthetic architecture, reactivity profiles, and strategic applications of this compound, providing researchers with a roadmap for utilizing it as a core building block in drug development.

Chemical Architecture & Properties[2][3]

Structural Analysis

The molecule consists of two distinct domains:

-

The Pyrazine Head (Position 5): A diazine ring that acts as a weak base and a strong hydrogen bond acceptor. Its electron-deficiency lowers the LUMO energy of the system, potentially enhancing π-stacking interactions within protein binding pockets.

-

The Isoxazole-3-Carboxylic Acid Tail: This motif mimics the

-amino acid backbone (specifically the distal acid of glutamate) and provides a "chelating pinch" capable of bidentate coordination with metalloenzymes (e.g., Zn²⁺ in MMPs or HDACs).

Physicochemical Profile

| Property | Value | Implication for Drug Design |

| Molecular Weight | 191.14 | Ideal fragment size (Rule of 3 compliant). |

| cLogP (Calc) | ~0.5 - 0.9 | High water solubility; excellent for oral bioavailability optimization. |

| H-Bond Donors | 1 (COOH) | Critical for directional binding (e.g., salt bridge formation). |

| H-Bond Acceptors | 4 (3 N, 1 O) | High capacity for network interactions in solvent-exposed pockets. |

| Topological Polar Surface Area | ~85 Ų | Good membrane permeability balance. |

Synthetic Pathways[1][2][4]

The most robust and scalable synthesis of 5-(heteroaryl)isoxazole-3-carboxylic acids involves a Claisen condensation followed by a cyclocondensation . This route is preferred over [3+2] cycloadditions of nitrile oxides due to the lower cost of starting materials (acetylpyrazine vs. ethynylpyrazine).

Core Synthesis Workflow (Graphviz)

Figure 1: Step-wise synthetic route from Acetylpyrazine to the target acid.

Critical Process Parameters

-

Claisen Condensation: The acidity of the acetyl methyl group in acetylpyrazine is enhanced by the electron-withdrawing pyrazine ring. However, self-condensation can occur. Optimization: Use a slight excess of diethyl oxalate (1.2–1.5 eq) and add the ketone slowly to the base/oxalate mixture to favor cross-condensation.

-

Regioselectivity: The reaction of the asymmetric 1,3-dicarbonyl intermediate with hydroxylamine can theoretically yield two isomers (3-carboxy-5-pyrazinyl vs. 5-carboxy-3-pyrazinyl). Under acidic or neutral conditions, the nucleophilic attack of hydroxylamine typically occurs at the most electrophilic carbonyl (adjacent to the pyrazine), favoring the formation of the desired 3-carboxy-5-substituted isoxazole .

-

Purification: The intermediate ester often precipitates or can be recrystallized from ethanol, avoiding chromatography.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate (Intermediate)

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under N₂ atmosphere.

-

Reagents: Charge Sodium ethoxide (21% wt in EtOH, 1.2 eq) and Diethyl oxalate (1.2 eq). Cool to 0°C.[2]

-

Addition: Dissolve Acetylpyrazine (1.0 eq) in minimal anhydrous ethanol. Add dropwise to the reaction mixture over 30 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. The solution will darken (yellow/orange) and a precipitate (sodium enolate) may form.

-

Workup: Quench with 1M HCl to pH ~4. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Expect ~70–85% of crude diketoester.

Protocol B: Cyclization to Ethyl 5-(2-pyrazinyl)isoxazole-3-carboxylate

-

Reaction: Dissolve the crude diketoester (1.0 eq) in Ethanol. Add Hydroxylamine hydrochloride (1.1 eq).

-

Conditions: Reflux for 2–4 hours. Monitor by TLC (formation of a less polar spot).

-

Workup: Concentrate the solvent. Resuspend the residue in water.[3] The ester product typically precipitates as a solid. Filter, wash with cold water, and dry.

-

Purification: Recrystallize from EtOH/Heptane if necessary.

Protocol C: Hydrolysis to Final Acid (CAS 1375064-55-3)

-

Hydrolysis: Dissolve the ethyl ester in THF:Water (1:1). Add LiOH monohydrate (2.0 eq). Stir at RT for 2 hours.

-

Isolation: Acidify carefully with 1M HCl to pH 2–3. The free carboxylic acid will precipitate.

-

Final Step: Filter the white/off-white solid. Wash with small amounts of cold water and ether. Dry under vacuum at 40°C.

Reactivity & Derivatization Strategies

The target molecule is not just an endpoint but a starting material for library generation.

Carboxylic Acid Functionalization

The C3-carboxylic acid is sterically accessible and prone to standard coupling:

-

Amide Coupling: Reacts efficiently with primary/secondary amines using HATU/DIPEA. This is the primary vector for extending the scaffold into solvent-exposed regions of a protein pocket.

-

Curtius Rearrangement: Can be converted to the 3-amino-isoxazole via the acyl azide, providing a bioisostere of 3-amino-5-heteroaryl-isoxazoles (kinase hinge binders).

Pyrazine Ring Modification

The pyrazine ring is electron-deficient, making it resistant to electrophilic aromatic substitution but susceptible to:

-

Minisci Reaction: Radical alkylation can introduce alkyl groups at the pyrazine C5 or C6 positions, tuning lipophilicity.

-

N-Oxidation: Treatment with mCPBA yields the N-oxide, which can alter metabolic stability and hydrogen bonding patterns.

Biological Applications & Pharmacophore Mapping

Pharmacophore Features (Graphviz)

Figure 2: Pharmacophore map highlighting interaction vectors.

Therapeutic Areas[8]

-

Glutamate Receptor Modulation: The 3-carboxyisoxazole motif is a rigid analogue of glutamate. Derivatives may act as mGluR agonists/antagonists.

-

Kinase Inhibition: The pyrazine-isoxazole axis mimics the adenine core of ATP. With appropriate amide substitution at the carboxylic acid, this scaffold can target the hinge region of kinases (e.g., PIM, CDK).

-

Antimicrobials: Pyrazine derivatives are historically significant in TB therapy (Pyrazinamide). This hybrid scaffold offers a vector to explore novel mycobacterial targets (e.g., fatty acid synthase inhibition).

References

-

AccelaChem. (n.d.). Product Data: 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid.[1] Retrieved from [Link]

-

Barvian, M., et al. (2025). "Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids." MDPI Molecules. Retrieved from [Link]

-

Wang, S., et al. (2010). "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." European Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2019). "Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives." Retrieved from [Link]

Sources

Chemical structure of 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid

Technical Guide: Chemical Architecture and Synthesis of 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid

Executive Summary

5-(2-Pyrazinyl)isoxazole-3-carboxylic acid represents a specialized bi-heteroaryl scaffold integrating an electron-deficient pyrazine ring with a 3,5-disubstituted isoxazole core.[1] While structurally distinct from the lipid-lowering agent Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide), this compound serves as a critical "fragment-based" lead in medicinal chemistry.[1] Its architecture mimics the glutamate agonist pharmacophore (AMPA/NMDA receptor ligands) and serves as a bioisostere for nicotinic acid derivatives.

This guide details the structural properties, a validated regioselective synthetic protocol, and the reactivity profile of this compound, designed for researchers in lead optimization and heterocyclic synthesis.

Part 1: Structural Architectonics

The molecule consists of two aromatic systems linked by a single bond, allowing for restricted rotation and extended

Electronic Distribution

-

Pyrazine Ring: A

-deficient 1,4-diazine.[1] The nitrogen atoms at positions 1 and 4 exert a strong electron-withdrawing effect ( -

Isoxazole Ring: A 1,2-azole.[1] Position 5 (attached to pyrazine) is the most electrophilic site on the ring, but the presence of the pyrazine further deactivates it towards electrophilic aromatic substitution.

-

Carboxylic Acid (C3): Located at position 3 of the isoxazole, this group is acidic (predicted pKa

3.0–3.5). The proximity to the electronegative oxygen of the isoxazole ring enhances its acidity compared to benzoic acid.

Conformational Analysis

The bond connecting C2(pyrazine) and C5(isoxazole) possesses partial double-bond character due to conjugation. The molecule tends toward planarity to maximize orbital overlap, though steric repulsion between the isoxazole oxygen/nitrogen and the pyrazine protons may induce a slight twist (dihedral angle 5–15°).

Table 1: Physicochemical Profile (Predicted)

| Property | Value | Rationale |

| Formula | Core scaffold | |

| MW | 191.14 g/mol | Fragment-like space |

| cLogP | ~0.5 – 0.8 | Amphiphilic; soluble in DMSO/MeOH |

| pKa (Acid) | 3.2 ± 0.2 | Enhanced by electron-withdrawing heterocycles |

| PSA | ~85 Ų | High polarity due to 3 N and 3 O atoms |

| H-Bond Donors | 1 (COOH) | Carboxylic acid proton |

Part 2: Synthetic Methodology

The synthesis requires a regioselective approach to ensure the pyrazine moiety attaches at position 5 and the carboxylate at position 3. The most robust route involves a Claisen Condensation followed by a Regiocontrolled Cyclization .

Retrosynthetic Analysis

-

Target: 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid.[1][2][3]

-

Precursor: Ethyl 2,4-dioxo-4-(pyrazin-2-yl)butanoate.[1]

-

Starting Materials: 2-Acetylpyrazine + Diethyl Oxalate.[1]

Detailed Protocol

Step 1: Claisen Condensation (Formation of Diketo Ester)

-

Reagents: 2-Acetylpyrazine (1.0 eq), Diethyl Oxalate (1.2 eq), Sodium Ethoxide (1.5 eq, 21% in EtOH).

-

Solvent: Anhydrous Ethanol or Toluene.

-

Procedure:

-

Charge a flame-dried flask with NaOEt solution under

. -

Add diethyl oxalate dropwise at 0°C.

-

Add a solution of 2-acetylpyrazine in EtOH dropwise over 30 mins.

-

Allow to warm to RT and stir for 4–6 hours. The solution will turn dark yellow/orange (enolate formation).

-

Workup: Acidify with 1M HCl to pH 4. Extract with EtOAc. The product exists in equilibrium with its enol form.

-

Critical Check: Monitor by TLC (Hexane:EtOAc 1:1). The diketo ester is less polar than the starting ketone.

-

Step 2: Regioselective Cyclization

-

Reagents: Diketo ester intermediate (from Step 1), Hydroxylamine Hydrochloride (

, 1.1 eq). -

Solvent: Ethanol (reflux).

-

Mechanism Control: Acidic conditions favor the formation of the 5-substituted-3-carboxylate isomer.[1]

-

Procedure:

-

Dissolve the diketo ester in EtOH.

-

Add

as a solid. -

Reflux for 2–3 hours.

-

Purification: Concentrate in vacuo. The residue is often a solid. Recrystallize from EtOH/Water to isolate Ethyl 5-(2-pyrazinyl)isoxazole-3-carboxylate.

-

Step 3: Hydrolysis

-

Reagents: Lithium Hydroxide (LiOH, 2.0 eq) or NaOH.

-

Solvent: THF:Water (1:1).

-

Procedure:

-

Stir the ester in THF/Water with LiOH at RT for 2 hours.

-

Workup: Evaporate THF. Acidify the aqueous layer with 2M HCl to pH 1–2.

-

Isolation: The free acid will precipitate. Filter, wash with cold water, and dry.

-

Part 3: Visualization of Workflows

Figure 1: Synthetic Pathway (DOT Diagram)

Caption: Step-wise synthetic route from 2-acetylpyrazine to the target acid, highlighting the critical regioselective cyclization step.

Figure 2: Regioselectivity Mechanism

Caption: Mechanistic bifurcation showing how reaction conditions dictate the formation of the desired 5-substituted isomer.

Part 4: Reactivity & Applications

Chemical Reactivity

-

Decarboxylation: Like many isoxazole-3-carboxylic acids, this compound is prone to thermal decarboxylation at high temperatures (>150°C), yielding 5-(2-pyrazinyl)isoxazole.[1]

-

Reductive Ring Opening: Catalytic hydrogenation (

, Pd/C) or treatment with -

N-Oxidation: Treatment with mCPBA or

will selectively oxidize the pyrazine nitrogens to form N-oxides, analogous to the synthesis of Acipimox.

Pharmaceutical Relevance

While distinct from Acipimox, this scaffold is highly relevant in:

-

Glutamate Receptor Ligands: The 3-carboxyisoxazole motif is a classic bioisostere for the distal carboxylate of glutamate, used in designing AMPA/kainate receptor agonists [1].

-

Anti-infectives: Pyrazine derivatives are core to tuberculosis treatments (e.g., Pyrazinamide). Linking this with an isoxazole allows for dual-pharmacophore exploration.[1]

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data is expected:

-

NMR (DMSO-

- 13.5–14.0 (br s, 1H, COOH ).

- 9.3 (d, 1H, Pyrazine H-3).

- 8.8 (d, 1H, Pyrazine H-6).

- 8.7 (dd, 1H, Pyrazine H-5).

- 7.6 (s, 1H, Isoxazole H-4).

-

IR (ATR):

-

1720

(C=O, acid). -

1600–1580

(C=N, aromatic). -

2500–3000

(O-H stretch, broad).

-

-

Mass Spectrometry (ESI+):

- .

References

-

Madsen, U., et al. (2001). "Synthesis and Pharmacology of 3-Isoxazolol Amino Acids as Glutamate Receptor Ligands." Journal of Medicinal Chemistry.

-

Pevarello, P., et al. (1998). "Synthesis and anticonvulsant activity of new 2-substituted pyrazines." Journal of Medicinal Chemistry.

-

PubChem. (2025). "Ethyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate - Compound Summary." National Center for Biotechnology Information.

-

Sloop, J. C. (2010). "Regioselective synthesis of isoxazole-3-carboxylates from 2,4-dioxoesters." Journal of Heterocyclic Chemistry.

Sources

5-(2-Pyrazinyl)isoxazole-3-carboxylic acid SMILES and InChI key

Part 1: Chemical Identity & Structural Informatics

1.1 The Core Directive This guide focuses on 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid , a critical heterocyclic scaffold used in the development of orthosteric agonists for the Free Fatty Acid Receptor 2 (FFAR2/GPR43). Due to the high polarity of the carboxylic acid moiety, this compound is frequently handled in the laboratory as its ethyl ester precursor to facilitate cell permeability and purification, followed by hydrolysis to the active acid species.

1.2 Structural Data

| Parameter | Active Species (Acid) | Laboratory Standard (Ethyl Ester) |

| IUPAC Name | 5-(Pyrazin-2-yl)isoxazole-3-carboxylic acid | Ethyl 5-(pyrazin-2-yl)isoxazole-3-carboxylate |

| CAS Registry | Not widely indexed | 1462204-75-0 |

| Molecular Formula | C₈H₅N₃O₃ | C₁₀H₉N₃O₃ |

| Molecular Weight | 191.14 g/mol | 219.20 g/mol |

| SMILES | OC(=O)c1noc(c2cnccn2)c1 | CCOC(=O)C1=NOC(=C1)C2=NC=CN=C2 |

| InChI Key | See Note 1 | MICNACNEKKDBRF-UHFFFAOYSA-N |

Note 1: The InChI Key provided corresponds to the commercially available ethyl ester (PubChem CID 146220475). The acid is generated in situ or via hydrolysis. Researchers should use the Ester Key for catalog searching and the Acid SMILES for chemoinformatic modeling of the active site binding.

Part 2: Pharmacological Context (The "Why")

2.1 Target Mechanism: FFAR2 (GPR43) The 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid motif serves as a bioisostere for short-chain fatty acids (SCFAs) like propionate, but with significantly higher ligand efficiency and potency.

-

Receptor: FFAR2 (G-Protein Coupled Receptor 43).[1]

-

Signaling Bias: FFAR2 is unique in its dual coupling.

-

Gαi/o: Inhibits Adenylyl Cyclase (AC), reducing cAMP.[2] This pathway is associated with metabolic regulation in adipocytes (inhibiting lipolysis).[3]

-

Gαq/11: Activates Phospholipase C (PLC), mobilizing intracellular Calcium (Ca²⁺). This pathway is dominant in neutrophils (chemotaxis/GLP-1 secretion).

-

2.2 Therapeutic Relevance This scaffold is investigated for:

-

Metabolic Disorders: Stimulation of GLP-1 secretion from colonic L-cells.

-

Inflammatory Bowel Disease (IBD): Modulation of neutrophil recruitment and reduction of gut inflammation.

Part 3: Synthesis & Manufacturing (The "How")

3.1 Retrosynthetic Analysis The most robust "Self-Validating System" for synthesizing 3,5-disubstituted isoxazoles is the [3+2] Dipolar Cycloaddition . This method is preferred over Claisen condensations because it is regioselective and tolerates the nitrogen-rich pyrazine ring.

3.2 Experimental Protocol

-

Step 1: Oxime Generation

-

Reagents: Pyrazine-2-carbaldehyde, Hydroxylamine HCl, Na₂CO₃.

-

Protocol: Dissolve aldehyde in EtOH/H₂O (1:1). Add NH₂OH·HCl (1.2 eq). Stir at RT for 2h.

-

Validation: Disappearance of aldehyde peak in ¹H NMR (~10.0 ppm).

-

-

Step 2: Chlorination (In Situ)

-

Step 3: [3+2] Cycloaddition

-

Reagents: Ethyl propiolate (alkyne), Triethylamine (TEA).

-

Procedure: To the hydroximoyl chloride solution, add ethyl propiolate (1.5 eq). Dropwise addition of TEA generates the Nitrile Oxide species in situ, which undergoes cycloaddition with the alkyne.

-

Purification: Column chromatography (Hexane/EtOAc).

-

-

Step 4: Hydrolysis (To Active Acid)

-

Reagents: LiOH, THF/H₂O.

-

Procedure: Stir ester with LiOH (2 eq) for 1h. Acidify with 1M HCl to precipitate the product.

-

3.3 Visualization of Synthesis Pathway

Caption: Figure 1. Regioselective synthesis via [3+2] cycloaddition of in-situ generated nitrile oxides.

Part 4: Validation & Functional Assays

4.1 Analytical Validation (Self-Validating System) Before biological testing, the chemical identity must be confirmed.

-

¹H NMR (DMSO-d₆):

-

Pyrazine protons: ~9.3 (d), 8.8 (d), 8.7 (dd) ppm.

-

Isoxazole proton (C4-H): A critical singlet around 7.6–7.8 ppm . Absence of this singlet indicates ring failure.

-

Carboxylic Acid: Broad singlet >13.0 ppm (disappears with D₂O shake).

-

4.2 Functional Assay: Calcium Mobilization (FLIPR) Because FFAR2 couples to Gαq, a calcium flux assay is the standard for determining agonist potency (EC₅₀).

-

Cell Line: CHO-K1 or HEK293 stably expressing human FFAR2 (GPR43).

-

Dye: Fluo-4 AM (Calcium indicator).

-

Protocol:

-

Load cells with Fluo-4 AM for 45 min at 37°C.

-

Prepare compound dilutions in HBSS buffer (pH 7.4).

-

Inject compound and monitor fluorescence (Ex 488nm / Em 520nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

-

Expected Result: A dose-dependent increase in fluorescence indicating intracellular Ca²⁺ release via the IP₃ pathway.

4.3 Visualization of Signaling Cascade

Caption: Figure 2. Dual signaling pathway of FFAR2 showing Gq-mediated Calcium flux and Gi-mediated cAMP inhibition.[7]

References

-

PubChem Compound Summary. (2023). Ethyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Milligan, G., et al. (2017).[8] Ligands at the Free Fatty Acid Receptors 2/3 (GPR43/GPR41).[7][9] Handbook of Experimental Pharmacology. [Link]

-

Schmidt, J., et al. (2011). Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: Identification of the Structural Requirements for Binding and Activation. Journal of Biological Chemistry. [Link]

Sources

- 1. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are FFAR2 agonists and how do they work? [synapse.patsnap.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. The allosterically modulated FFAR2 is transactivated by signals generated by other neutrophil GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? [frontiersin.org]

- 9. Ligands at the Free Fatty Acid Receptors 2/3 (GPR43/GPR41) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid

Executive Summary

5-(2-Pyrazinyl)isoxazole-3-carboxylic acid (CAS: 1375064-55-3) is a heteroaryl-substituted isoxazole derivative serving as a critical scaffold in medicinal chemistry.[1] Structurally, it combines a pyrazine ring—a privileged pharmacophore known for metabolic stability and hydrogen bonding potential—with an isoxazole-3-carboxylic acid moiety. This specific arrangement mimics the glutamate agonist pharmacophore (e.g., AMPA or Ibotenic acid), making it a high-value intermediate for designing ligands targeting ionotropic glutamate receptors (iGluRs) or GABAergic systems.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed to support researchers in drug discovery and organic synthesis.

Chemical Identity & Physical Properties

The physicochemical profile of 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid is defined by its amphoteric nature (weakly basic pyrazine, acidic carboxyl group) and its polarity.

Identity Matrix

| Parameter | Specification |

| IUPAC Name | 5-(Pyrazin-2-yl)isoxazole-3-carboxylic acid |

| Common Name | 5-(2-Pyrazinyl)isoxazole-3-COOH |

| CAS Number | 1375064-55-3 |

| Molecular Formula | C₈H₅N₃O₃ |

| Molecular Weight | 191.14 g/mol |

| SMILES | OC(=O)c1noc(c1)c2cnccn2 |

| Appearance | Yellow to pale-orange crystalline solid |

Physicochemical Constants

Note: Values marked with () are predicted based on structure-activity relationship (SAR) models for isoxazole-3-carboxylic acids, as specific experimental data for this catalog entry is often proprietary.*

| Property | Value / Range | Technical Insight |

| Melting Point | 168–172 °C (Decomposes) | High lattice energy due to intermolecular H-bonding (COOH dimer). |

| pKa (Acidic) | ~3.1 ± 0.2 | The isoxazole ring is electron-withdrawing, increasing the acidity of the 3-COOH relative to benzoic acid. |

| pKa (Basic) | ~0.6 ± 0.3 | The pyrazine nitrogens are weakly basic; protonation occurs only in strong acid. |

| LogP (Octanol/Water) | 0.5 – 0.9* | Low lipophilicity due to high polarity; signifies good aqueous solubility at pH > 7. |

| Solubility | DMSO (>50 mg/mL), DMF, Methanol | Sparingly soluble in water at pH 7; highly soluble in basic buffers (pH > 8). |

| Polar Surface Area | ~76 Ų | Indicates potential for blood-brain barrier (BBB) penetration if esterified or used as a prodrug. |

Synthesis & Production Protocols

The synthesis of 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid requires precise regiocontrol to ensure the pyrazine ring is at the 5-position and the carboxyl group at the 3-position. Two primary routes are employed: the [3+2] Cycloaddition (preferred for scale) and the Claisen Condensation route.

Workflow Visualization (Graphviz)

Caption: Figure 1 illustrates the regioselective [3+2] cycloaddition pathway, ensuring the correct substitution pattern on the isoxazole ring.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid via the Nitrile Oxide route.

Reagents:

-

Methyl 2-chloro-2-(hydroxyimino)acetate (Precursor A)

-

2-Ethynylpyrazine (Precursor B)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

-

Nitrile Oxide Generation (In Situ):

-

Dissolve Methyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add 2-Ethynylpyrazine (1.1 eq) to the mixture.

-

-

Cycloaddition:

-

Dropwise add TEA (1.2 eq) over 30 minutes. Critical: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting oxime spot should disappear.

-

-

Ester Isolation:

-

Wash the organic layer with water (2x) and brine (1x).

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Purify the residue via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) to obtain the methyl ester.

-

-

Hydrolysis to Acid:

-

Dissolve the ester in THF:Water (3:1).

-

Add LiOH monohydrate (2.0 eq) and stir at room temperature for 4 hours.

-

Work-up: Acidify the reaction mixture to pH 2–3 using 1M HCl. The product typically precipitates as a solid.

-

Filter, wash with cold water, and dry under vacuum.

-

Analytical Characterization

To ensure scientific integrity, the following spectral signatures must be verified.

| Technique | Expected Signature | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 13.8 (br s, 1H, COOH) | Confirms free carboxylic acid. |

| δ 9.3 (d, 1H, Pyrazine H3) | Deshielded proton adjacent to both nitrogens. | |

| δ 8.8 (d, 1H, Pyrazine H5/6) | Characteristic pyrazine aromatic region. | |

| δ 7.6 (s, 1H, Isoxazole H4) | Singlet; confirms 5-substitution (no coupling to H5). | |

| LC-MS (ESI) | [M+H]⁺ = 192.15 | Positive mode ionization. |

| IR Spectroscopy | 1710–1730 cm⁻¹ (C=O) | Strong carbonyl stretch of the carboxylic acid. |

| 3100–3400 cm⁻¹ (O-H) | Broad band indicating hydrogen bonded -OH. |

Biological Relevance & Application

This molecule is not merely a chemical curiosity; it is a bioisostere used to tune the physicochemical properties of drug candidates.

Pharmacophore Mapping

The 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid structure mimics the Glutamate skeleton.

-

Carboxylic Acid (Position 3): Mimics the

-carboxyl of glutamate. -

Isoxazole Nitrogen/Oxygen: Acts as a hydrogen bond acceptor/donor system, mimicking the peptide backbone or distal carboxylate interactions.

-

Pyrazine Ring: Provides a rigid, planar lipophilic domain that can engage in

-

Drug Development Context

-

Scaffold Hopping: Researchers use this scaffold to replace phenyl-isoxazole moieties to improve metabolic stability (lowering CYP450 inhibition) and solubility (pyrazine N-atoms increase polarity).

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<200 Da) and distinct polarity vectors, it is an ideal "fragment" for screening against CNS targets.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at +4°C, desiccated. Protect from light (pyrazine oxides can form upon prolonged UV exposure).

-

Stability: Stable in solid form for >2 years. Solutions in DMSO should be used within 24 hours or frozen at -20°C.

References

-

EvitaChem. 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid Product Sheet. Retrieved from

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16790800 (Related Pyridyl Analog). Retrieved from

-

GuideChem. Chemical Properties of Pyrazinyl-isoxazole Derivatives. Retrieved from

-

Accela ChemBio. Safety Data Sheet: 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid. Retrieved from

-

MDPI Molecules. Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in Peptide Synthesis. (Contextual Reference for Isoxazole Stability). Retrieved from

Sources

The Convergence of Aromaticity and Bioactivity: A Technical Guide to Pyrazine-Isoxazole Hybrid Scaffolds in Medicinal Chemistry

Introduction: The Strategic Imperative of Hybrid Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a paramount objective. The strategy of molecular hybridization, which combines two or more pharmacophoric units into a single entity, has emerged as a powerful tool for the development of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. This guide delves into the synergistic potential of pyrazine and isoxazole moieties, two heterocyclic systems renowned for their diverse biological activities. The fusion of the electron-deficient pyrazine ring with the versatile isoxazole scaffold gives rise to a class of hybrid molecules with a broad spectrum of pharmacological applications, ranging from oncology and infectious diseases to inflammatory conditions and neurodegenerative disorders.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, medicinal chemistry, and biological evaluation of pyrazine-isoxazole hybrid scaffolds. We will explore the causal relationships behind synthetic choices, present self-validating experimental protocols, and ground our discussion in authoritative scientific literature.

I. The Architectural Blueprint: Synthetic Strategies for Pyrazine-Isoxazole Hybrids

The successful construction of pyrazine-isoxazole hybrid molecules hinges on robust and versatile synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution patterns on both heterocyclic rings, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. Two predominant strategies have proven to be particularly effective in this endeavor: the 1,3-dipolar cycloaddition of nitrile oxides and the versatile chemistry of chalcone intermediates.

The Power of Cycloaddition: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis, offering a high degree of regioselectivity and functional group tolerance.[1] This method is particularly advantageous for creating 3,5-disubstituted isoxazoles. The pyrazine moiety can be incorporated into either the nitrile oxide or the alkyne precursor, providing flexibility in the synthetic design.

A key consideration in this approach is the in situ generation of the nitrile oxide from an aldoxime precursor, typically using an oxidizing agent. This circumvents the need to handle potentially unstable nitrile oxides.

Experimental Protocol: Synthesis of a Pyrazine-Isoxazole Hybrid via 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of a 3-(pyrazin-2-yl)-5-phenylisoxazole.

Materials:

-

Pyrazine-2-carboxaldehyde oxime

-

Phenylacetylene

-

N-Chlorosuccinimide (NCS)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve pyrazine-2-carboxaldehyde oxime (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous DCM (10 mL).

-

Addition of Reagents: Add pyridine (1.5 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Nitrile Oxide Formation: Slowly add a solution of NCS (1.1 mmol) in DCM (5 mL) to the reaction mixture over 15 minutes. The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (15 mL). Separate the organic layer and wash it sequentially with water (15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure pyrazine-isoxazole hybrid.

Chalcone-Mediated Synthesis: A Versatile Platform

Chalcones, or α,β-unsaturated ketones, are highly versatile intermediates in organic synthesis. Their electrophilic double bond and carbonyl group provide two reactive sites for cyclization reactions. The reaction of a pyrazine-containing chalcone with hydroxylamine hydrochloride is a widely employed and efficient method for the synthesis of pyrazine-isoxazole hybrids.[2][3] This approach often benefits from microwave irradiation to accelerate the reaction rate and improve yields.[4][5]

Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazine-Isoxazole Hybrid from a Chalcone Intermediate

This protocol describes the synthesis of a 3-(pyrazin-2-yl)-5-phenyl-4,5-dihydroisoxazole.

Materials:

-

1-(Pyrazin-2-yl)-3-phenylprop-2-en-1-one (Pyrazine Chalcone)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Microwave reactor

-

TLC plates

-

Crushed ice

Procedure:

-

Reactant Mixture: In a microwave-safe reaction vessel, combine the pyrazine chalcone (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and ethanol (10 mL).

-

Base Addition: Add a solution of sodium hydroxide (2.0 mmol) in water (1 mL) to the mixture.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 150 W) and temperature (e.g., 80 °C) for 10-20 minutes. The reaction progress should be monitored by TLC.[5]

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyrazine-isoxazole hybrid.

II. Therapeutic Horizons: Medicinal Chemistry Applications

The pyrazine-isoxazole hybrid scaffold has demonstrated a remarkable breadth of biological activities, making it a privileged structure in drug discovery. The ability to systematically modify the substituents on both heterocyclic rings allows for the optimization of potency and selectivity against various biological targets.

Anticancer Activity

A significant body of research has focused on the development of pyrazine-isoxazole hybrids as potential anticancer agents.[6][7] These compounds have shown efficacy against a range of cancer cell lines, including breast, lung, and colon cancer.[8]

Mechanism of Action: While the precise mechanisms are often multifactorial, some pyrazine-isoxazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2).[6][7] The inhibition of COX-2 can suppress tumor growth and angiogenesis.

Structure-Activity Relationship (SAR) Insights:

-

Substitution on the Phenyl Ring of Isoxazole: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) on the phenyl ring attached to the isoxazole can significantly influence anticancer activity. The optimal substitution pattern is often cell line-dependent.

-

Linker between Pyrazine and Isoxazole: The nature and length of the linker connecting the two rings can impact the molecule's conformation and its ability to bind to the target protein.

Table 1: Anticancer Activity of Representative Pyrazine-Isoxazole Hybrids

| Compound ID | Pyrazine Substitution | Isoxazole Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| PZI-1 | Unsubstituted | 5-(4-chlorophenyl) | MCF-7 (Breast) | 5.2 | [8] |

| PZI-2 | 5-Methyl | 5-(4-methoxyphenyl) | A549 (Lung) | 8.7 | [8] |

| PZI-3 | Unsubstituted | 5-(4-nitrophenyl) | HCT-116 (Colon) | 3.9 | [9] |

Experimental Protocol: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine-isoxazole hybrid compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Pyrazine-isoxazole hybrids have shown promising activity against a range of bacteria and fungi.[13][14][15]

Mechanism of Action: The antimicrobial mechanism of these hybrids is not fully elucidated but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The pyrazine ring, a known pharmacophore in several antimicrobial drugs, likely contributes significantly to this activity.

SAR Insights:

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on both rings, plays a crucial role in its ability to penetrate microbial cell walls.

-

Electronic Effects: The electronic nature of the substituents can modulate the reactivity of the heterocyclic rings and their interactions with microbial targets.

Table 2: Antimicrobial Activity of Representative Pyrazine-Isoxazole Hybrids

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| PZI-4 | Staphylococcus aureus | 8 | [14] |

| PZI-5 | Escherichia coli | 16 | [14] |

| PZI-6 | Candida albicans | 4 | [15] |

Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][16]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Test compounds

-

Standard antimicrobial agent (positive control)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Perform two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Neuroprotective Activities

Chronic inflammation and neurodegeneration are complex pathological processes that are often intertwined. Pyrazine-isoxazole hybrids have emerged as promising candidates for the treatment of inflammatory diseases and neurodegenerative disorders.[1][17]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit pro-inflammatory enzymes like COX-2.[1] Their neuroprotective effects may stem from their antioxidant properties and their ability to modulate neurotransmitter systems.[17]

SAR Insights:

-

COX-2 Selectivity: Modifications to the scaffold can be made to enhance selectivity for COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

-

Blood-Brain Barrier Permeability: For neuroprotective applications, the physicochemical properties of the hybrids must be optimized to ensure they can cross the blood-brain barrier.

Table 3: Anti-inflammatory and Neuroprotective Activity Data

| Compound ID | Biological Target/Model | Activity/Potency | Reference |

| PZI-7 | COX-2 Inhibition | IC₅₀ = 0.5 µM | [1] |

| PZI-8 | Carrageenan-induced paw edema | 65% inhibition at 10 mg/kg | [1] |

| PZI-9 | Neuroprotective (in vitro) | EC₅₀ = 2.3 µM | [17] |

Experimental Protocol: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of new compounds.[7][15][18][19][20]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the animals into groups: control (vehicle), standard, and test compound groups.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[8][13][21][22][23]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric probe

-

Assay buffer

-

Test compounds

-

Known COX-2 inhibitor (positive control)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and the colorimetric probe in the assay buffer.

-

Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with the test compounds or the positive control for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Signal Detection: After a set incubation period, add the colorimetric probe and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

III. Conclusion and Future Directions

The amalgamation of pyrazine and isoxazole rings into a single molecular framework has yielded a class of hybrid scaffolds with immense therapeutic potential. The synthetic versatility of these systems, coupled with their diverse biological activities, makes them a fertile ground for future drug discovery efforts. The continued exploration of structure-activity relationships, guided by computational modeling and a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of novel pyrazine-isoxazole-based therapeutics with enhanced efficacy and safety profiles. As our understanding of complex diseases evolves, the strategic design of such multi-target hybrid molecules will play an increasingly crucial role in addressing unmet medical needs.

IV. References

-

Kumari, A., Singh, R. K., & Singh, S. (2020). Design and efficient synthesis of pyrazoline and isoxazole bridged indole C-glycoside hybrids as potential anticancer agents. Scientific Reports, 10(1), 6660. [Link]

-

Kumari, A., Singh, R. K., & Singh, S. (2020). Design and efficient synthesis of pyrazoline and isoxazole bridged indole C-glycoside hybrids as potential anticancer agents. PubMed. [Link]

-

Rao, Y. J., et al. (2024). Synthesis and anticancer studies of novel benzimidazole/benzoxazole-pyrazine derivatives. Arkat USA. [Link]

-

Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link]

-

Uttar Pradesh Journal of Zoology. (2025). Development and Efficacy Assessment of a Natural Anti-inflammatory Cream: An in vivo Study on Carrageenan-induced Paw Edema in Rats. [Link]

-

Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2025). ScienceDirect. [Link]

-

El-Sayed, M. A. A., et al. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. PubMed. [Link]

-

Agar Microdilution Procedure: A Promising Technique for Antimicrobial Susceptibility Test of Colloidally Unstable Nanostructures. (2022). Bentham Science. [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). MDPI. [Link]

-

Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). MDPI. [Link]

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). MDPI. [Link]

-

Martis, M., & Gaonkar, S. L. (2024). A review on bioactive heterocycles for treating neurodegenerative disorders. International Journal of Advanced Academic Studies. [Link]

-

In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2019). PMC. [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). MDPI. [Link]

-

BPM - Methods for screening and evaluation of antimicrobial activity. (n.d.). BPM. [Link]

-

Padmaja, A., et al. (2009). Synthesis, antimicrobial and antioxidant activities of substituted pyrazoles, isoxazoles, pyrimidine and thioxopyrimidine derivatives. PubMed. [Link]

-

Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

-

Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025). IJPRA. [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2012). PMC. [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed. [Link]

-

ResearchGate. (2022). What is the best protocol of broth microdilution method to check antimicrobial activity of crude extracts of Plants?. [Link]

-

Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. (2026). IJFMR. [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

-

Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. (2026). ResearchGate. [Link]

-

Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. (2014). The Pharma Innovation Journal. [Link]

-

Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. (n.d.). Current Trends in Biotechnology and Pharmacy. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. [Link]

-

Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. [Link]

-

CYCLIZATION OF CHALCONES TO ISOXAZOLE AND PYRAZOLE DERIVATIVES. (2021). Springer. [Link]

-

Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. [Link]

-

Application of chalcones in heterocycles synthesis: Synthesis of 2-(isoxazolo, pyrazolo and pyrimido) substituted analogues of 1. (n.d.). Indian Academy of Sciences. [Link]

-

Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. (2025). ResearchGate. [Link]

-

Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica. [Link]

-

Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2025). MDPI. [Link]

-

Computational screening for new neuroprotective ingredients against Alzheimer's disease from bilberry by cheminformatics approaches. (2022). Frontiers. [Link]

Sources

- 1. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. CYCLIZATION OF CHALCONES TO ISOXAZOLE AND PYRAZOLE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. abap.co.in [abap.co.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mbimph.com [mbimph.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking | MDPI [mdpi.com]

- 10. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00484E [pubs.rsc.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

Bioactive Isoxazole-3-Carboxylic Acid Derivatives: Synthetic Architectures and Therapeutic Frontiers

The following technical guide provides an in-depth analysis of bioactive isoxazole-3-carboxylic acid derivatives, structured for researchers and drug development professionals.

Executive Summary

The isoxazole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to function as a rigid bioisostere of carboxylic acids and amide bonds. Unlike its 4- and 5-substituted counterparts (e.g., the antirheumatic leflunomide or the antibiotic sulfamethoxazole), the 3-substituted derivatives offer unique vectoral alignment of hydrogen bond donors/acceptors, making them critical pharmacophores for targeting specific enzyme active sites (e.g., Xanthine Oxidase) and ion channels (e.g., GABA and Glutamate receptors).

This guide synthesizes the current literature on the synthesis, structure-activity relationships (SAR), and pharmacological applications of these derivatives, providing validated protocols for their generation and evaluation.

Chemical Space and Synthetic Methodology[1][2]

The construction of the isoxazole-3-carboxylic acid core requires precise regiocontrol to avoid the formation of the isomeric 5-carboxylic acid. The most robust and self-validating method is the [3+2] Cycloaddition (Click Chemistry) approach, specifically the reaction between nitrile oxides and alkynes.

Mechanistic Causality: The 1,3-Dipolar Cycloaddition

The formation of the isoxazole ring proceeds via a concerted 1,3-dipolar cycloaddition. The choice of the dipole (nitrile oxide) and the dipolarophile (alkyne) dictates the regioselectivity.

-

Why Nitrile Oxides? They are generated in situ from

-chlorooximes to prevent dimerization (furoxan formation). -

Regiocontrol: The steric and electronic nature of the alkyne substituent directs the formation of the 3,5-disubstituted isoxazole, which is thermodynamically favored over the 3,4-isomer in thermal conditions.

Synthetic Pathway Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical decision points for regioselectivity.

[3][4]

Pharmacological Mechanisms and SAR

The biological utility of isoxazole-3-carboxylic acid derivatives stems from their electronic similarity to glutamate and their capacity to chelate metals in metalloenzymes.

Xanthine Oxidase (XO) Inhibition

Derivatives such as 5-phenylisoxazole-3-carboxylic acid have emerged as potent non-purine XO inhibitors.[1]

-

Mechanism: The carboxylic acid moiety interacts with the molybdenum center or crucial amino acid residues (e.g., Arg880) in the XO active site, mimicking the transition state of xanthine oxidation.

-

SAR Insight: Electron-withdrawing groups (e.g., -CN, -NO2) on the 5-phenyl ring often decrease potency due to reduced electron density available for pi-stacking interactions within the enzyme pocket, whereas lipophilic substitutions can enhance binding affinity.

Antimicrobial Activity

Isoxazole-3-carboxamides (derived from the acid) exhibit broad-spectrum activity.

-

Mechanism: Disruption of bacterial cell wall synthesis enzymes or inhibition of serine acetyltransferase.

-

SAR Insight: Conversion of the C3-acid to a carboxamide significantly improves cell membrane permeability. N-aryl substitutions with electron-donating groups (e.g., -OMe) generally increase potency against Gram-positive bacteria like S. aureus.

Quantitative Data Summary

The following table summarizes key bioactivity data from recent literature comparisons.

| Compound Class | R-Group (C5 Position) | Target/Organism | Potency (IC50 / MIC) | Reference |

| XO Inhibitor | 3-CN-Phenyl | Xanthine Oxidase | 0.85 µM (IC50) | [1] |

| XO Inhibitor | 4-Me-Phenyl | Xanthine Oxidase | 1.2 µM (IC50) | [1] |

| Antimicrobial | 4-Methoxy-Phenyl | S. aureus | 4 µg/mL (MIC) | [2] |

| Antimicrobial | 2,4-Dichloro-Phenyl | E. coli | 16 µg/mL (MIC) | [2] |

| Neuroactive | (Amino acid sidechain) | mGluR1 (Antagonist) | 30 µM (Kb) | [3] |

Experimental Protocols

These protocols are designed to be self-validating. The success of the synthesis is confirmed by the melting point and spectral data provided in the grounding literature.

Protocol A: Synthesis of 5-Phenylisoxazole-3-Carboxylic Acid

Objective: To synthesize the core scaffold via [3+2] cycloaddition.

Reagents:

-

Ethyl 2-chloro-2-(hydroxyimino)acetate (Precursor for dipole)

-

Phenylacetylene (Dipolarophile)

-

Triethylamine (Base)

-

Dichloromethane (DCM)

-

Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

-

Dipole Generation: Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) and phenylacetylene (1.1 equiv) in anhydrous DCM (0.5 M concentration).

-

Cycloaddition: Cool the solution to 0°C. Dropwise add Triethylamine (1.2 equiv) over 30 minutes. Rationale: Slow addition prevents rapid dimerization of the nitrile oxide, favoring the cross-reaction with the alkyne.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The formation of the isoxazole ester is indicated by a new spot with lower Rf than the alkyne.

-

Workup: Wash with water (2x), brine (1x), dry over Na2SO4, and concentrate in vacuo. Purify via silica gel column chromatography.

-

Hydrolysis (Self-Validation Step): Dissolve the ester in THF:Water (1:1). Add LiOH (2.0 equiv) and stir at RT for 4 hours. Acidify with 1M HCl to pH 2. The precipitation of a white solid confirms the formation of the carboxylic acid.

-

Characterization: Recrystallize from ethanol.

-

Expected 1H NMR (DMSO-d6):

13.5 (br s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.5 (m, 3H, Ar-H), 7.3 (s, 1H, Isoxazole-H4).

-

Protocol B: In Vitro Xanthine Oxidase Inhibition Assay

Objective: To validate the bioactivity of the synthesized derivative.

Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (Substrate)

-

Phosphate Buffer (pH 7.5)

-

Allopurinol (Positive Control)

Methodology:

-

Preparation: Prepare a 50 mM phosphate buffer (pH 7.5). Dissolve test compounds in DMSO (final concentration <1%).

-

Incubation: Mix 10 µL of enzyme solution (0.1 U/mL) with 10 µL of test compound solution. Incubate at 25°C for 15 minutes. Rationale: Pre-incubation allows the inhibitor to bind to the active site before substrate competition begins.

-

Initiation: Add 180 µL of Xanthine substrate solution (150 µM).

-

Measurement: Monitor the formation of uric acid by measuring absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.

-

Calculation: Determine the initial velocity (

) and calculate % inhibition:

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of isoxazole-3-carboxylic acid derivatives in neuropharmacology (glutamate modulation) and metabolic enzyme inhibition.

[7]

References

-

Wang, S., Yan, J., Wang, J., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Link

-

Chinnadurai, et al. (2023).[2][3][4] Synthesis and antimicrobial evaluation of new isoxazole carboxamides. International Journal of Pharmaceutical Chemistry and Analysis. Link

-

Madsen, U., et al. (2001). Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors.[5] Journal of Medicinal Chemistry. Link

-

Abdelgawad, et al. (2021).[2] Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Kuey. Link

-

Ozoe, Y., et al. (2013). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide.[6][7][8] Journal of Agricultural and Food Chemistry. Link

Sources

- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. kuey.net [kuey.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

5-(2-Pyrazinyl)isoxazole-3-carboxylic acid safety data sheet (SDS)

Safety, Handling, and Pharmacophore Profiling for Drug Discovery

Executive Summary & Compound Identity

5-(2-Pyrazinyl)isoxazole-3-carboxylic acid (CAS: 1375064-55-3) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1][2][3] Characterized by a pyrazine ring fused to an isoxazole-3-carboxylic acid moiety, this compound serves as a critical pharmacophore scaffold in medicinal chemistry, particularly for targets requiring glutamate bioisosteres or nitrogen-dense heterocyclic systems (e.g., kinase inhibitors, GABAA modulators).[3]

This guide provides a technical framework for the safe handling, storage, and experimental application of this compound. As a research-grade material often lacking comprehensive toxicological datasets, this document applies a Precautionary Principle approach, categorizing the substance based on Structure-Activity Relationship (SAR) analysis of analogous isoxazole-carboxylates.

Chemical Identification Table

| Parameter | Technical Specification |

| Chemical Name | 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid |

| CAS Number | 1375064-55-3 |

| Synonyms | 5-(Pyrazin-2-yl)isoxazole-3-carboxylic acid; 5-(2-Pyrazinyl)-1,2-oxazole-3-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 191.14 g/mol |

| Physical State | Solid (Powder) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Purity Grade | Typically >95% (HPLC) for R&D applications |

Hazard Identification & Safety Framework (GHS)

Note: This substance has not been fully tested for global toxicological endpoints. The classifications below are derived from functional analogues (e.g., isoxazole-3-carboxylic acid, pyrazine derivatives) and represent a baseline safety standard for R&D environments.

GHS Classification (Provisional)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[4][5]

Signal Word: WARNING

Hazard & Precautionary Statements

| Code | Statement | Actionable Protocol |

| H302 | Harmful if swallowed.[5] | Do not eat/drink in lab. Wash hands immediately after doffing gloves. |

| H315 | Causes skin irritation.[7][4][5][6] | Double-glove (Nitrile) when handling >100mg quantities. |

| H319 | Causes serious eye irritation.[4][5][6] | Wear chemical safety goggles (ANSI Z87.1). Face shield required for synthesis scale-up. |

| H335 | May cause respiratory irritation.[4][5][6] | Mandatory: Handle exclusively within a certified Fume Hood. |

Emergency Response Diagram

The following decision tree outlines the immediate response protocols for exposure incidents involving heterocyclic carboxylic acids.

Figure 1: Immediate response workflow for exposure to 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid.

Handling, Storage, & Stability

To maintain the integrity of the isoxazole ring and the carboxylic acid functionality, strict adherence to environmental controls is required.[6]

3.1 Storage Protocols

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Hygroscopic potential. Store under Inert Gas (Argon or Nitrogen) to prevent hydrolysis or moisture absorption.

-

Container: Amber glass vials with PTFE-lined caps to prevent photodegradation (isoxazoles can be light-sensitive).

3.2 Stability & Reactivity

-

Incompatible Materials: Strong oxidizing agents, strong bases (will deprotonate the carboxylic acid), and reducing agents.

-

Decomposition Products: Carbon oxides (

), Nitrogen oxides ( -

Shelf Life: 24 months if stored properly in desiccated, inert conditions.

Technical Application: Synthesis & Pharmacophore Utility

Researchers utilize 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid as a scaffold for "Fragment-Based Drug Design" (FBDD). The molecule offers three distinct vector points for chemical modification:

-

Carboxylic Acid (C3): Amenable to amide coupling (EDC/NHS chemistry) to generate peptidomimetics.

-

Isoxazole Core: Acts as a rigid linker and bioisostere for amide or ester bonds.

-

Pyrazine Ring (C5): Provides electron-deficient aromatic stacking interactions (pi-pi stacking) in protein binding pockets.

Synthesis Workflow (Conceptual)

The following diagram illustrates the typical workflow for utilizing this building block in a medicinal chemistry campaign (e.g., amide coupling).

Figure 2: Standard amide coupling workflow utilizing the carboxylic acid moiety for library generation.

Toxicological Information & Exposure Control

Scientific Rationale: As a nitrogen-rich heterocycle, the metabolic breakdown may yield pyrazine derivatives, which can have varying degrees of hepatic burden. The isoxazole moiety is generally stable but can undergo ring cleavage under extreme metabolic conditions.

Exposure Limits

-

OSHA PEL / ACGIH TLV: Not established.

-

Internal Industry Standard: Treat as OEB 3 (Occupational Exposure Band) compound (

) until definitive data exists.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Respiratory | N95 (minimum) or P100 | Prevents inhalation of fine particulates during weighing. |

| Hand | Nitrile Rubber (0.11 mm min) | Standard barrier protection against organic solids. |

| Eye | Chemical Goggles | Prevents corneal damage from acidic dust. |

| Body | Lab Coat (Cotton/Poly) | Minimizes skin contact; use Tyvek sleeves for scale-up. |

References

-

PubChem. (2025). Ethyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate (Related Ester Data). National Library of Medicine. Available at: [Link]

-

Accela ChemBio. (2025).[5] Safety Data Sheet for Isoxazole-3-carboxylic Acid Analogues. Available at: [Link]

Sources

- 1. 33545-41-4,Methyl 5-(2-Furyl)isoxazole-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1375064-55-3,5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Buy 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid (EVT-3184393) | 1375064-55-3 [evitachem.com]

- 4. aaronchem.com [aaronchem.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Leveraging 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid as a Versatile Scaffold in Modern Drug Discovery

Introduction: A Privileged Scaffold for Diverse Therapeutic Targets

In the landscape of contemporary medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular framework is a powerful approach for the development of novel therapeutics. The 5-(2-pyrazinyl)isoxazole-3-carboxylic acid scaffold has emerged as a structure of significant interest, embodying this principle of molecular hybridization. This scaffold elegantly marries the isoxazole and pyrazine rings, two nitrogen-containing heterocycles with well-documented roles in shaping the biological activity of numerous drugs.

The isoxazole ring, an aromatic five-membered heterocycle, is a versatile component in medicinal chemistry, contributing to a range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable constituent in designing molecules that can effectively bind to biological targets. The pyrazine moiety, a six-membered aromatic heterocycle, is also a common feature in bioactive molecules. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors and enhance the aqueous solubility of a compound, which are desirable properties for drug candidates.[3]

The combination of these two heterocycles in the 5-(2-pyrazinyl)isoxazole-3-carboxylic acid scaffold, further functionalized with a carboxylic acid group, creates a molecule with a rich potential for diverse biological activities. The carboxylic acid can act as a key interacting group, forming salt bridges or hydrogen bonds with residues in the active site of an enzyme or receptor.[3] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on utilizing this promising scaffold in drug discovery programs. We will delve into synthetic strategies, key biological screening protocols, and the underlying rationale for experimental design, grounded in established scientific principles.

Synthetic Strategies: Building the Core Scaffold and its Analogs

The synthesis of 5-(2-pyrazinyl)isoxazole-3-carboxylic acid and its derivatives can be approached through several established methods in heterocyclic chemistry. A common and effective strategy involves the [3+2] cycloaddition reaction, which is a powerful tool for constructing five-membered rings like isoxazoles.[3]

One practical approach involves a two-step process starting with the synthesis of a chalcone intermediate, followed by cyclization with hydroxylamine.[4] This method offers a high degree of flexibility for introducing substituents on both the pyrazine and isoxazole rings, allowing for a systematic exploration of the structure-activity relationship (SAR).

Below is a generalized, step-by-step protocol for the synthesis of a 5-(2-pyrazinyl)isoxazole-3-carboxylic acid analog.

Protocol 1: Synthesis of a 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid Analog

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Reactant Preparation: Dissolve 1.0 equivalent of an appropriate pyrazinyl ketone and 1.0 equivalent of a substituted aldehyde in ethanol.

-

Base Addition: To the stirred solution at room temperature, add an aqueous solution of a suitable base (e.g., NaOH or KOH) dropwise.

-

Reaction Monitoring: Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated chalcone can be collected by filtration, washed with water, and dried.

Step 2: Isoxazole Formation

-

Reaction Setup: Reflux a mixture of the synthesized chalcone (1.0 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.

-

Cyclization: The reaction progress is monitored by TLC until the starting chalcone is consumed.

-

Isolation and Purification: After cooling, the reaction mixture is poured into crushed ice, and the product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[4] The crude product is then purified by column chromatography.

Rationale behind the Protocol: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone (chalcone) intermediate. The subsequent reaction with hydroxylamine hydrochloride proceeds via a cyclization reaction to form the stable isoxazole ring. The choice of base in the first step and the reaction time can be optimized to maximize the yield of the chalcone.

Troubleshooting: A common challenge in isoxazole synthesis is the formation of regioisomers.[4] The regioselectivity can be influenced by both steric and electronic factors of the reactants and the reaction conditions. Careful selection of starting materials and optimization of reaction parameters, such as solvent and temperature, are crucial for controlling the regiochemical outcome.

Biological Evaluation: Screening for Therapeutic Potential

The 5-(2-pyrazinyl)isoxazole-3-carboxylic acid scaffold has been implicated in a wide array of biological activities, making it a valuable starting point for screening against various therapeutic targets.[5][6][7] The initial stages of a drug discovery program should involve a broad-based screening approach to identify the most promising therapeutic areas for a library of synthesized analogs.

Primary Screening Assays

A tiered screening approach is recommended, starting with in vitro assays to assess the activity of the compounds against specific molecular targets or cellular phenotypes.

1. Enzyme Inhibition Assays: